molecular formula C16H17N3O4S2 B12417331 3-Ethyl-2-imine Meloxicam-d5

3-Ethyl-2-imine Meloxicam-d5

Cat. No.: B12417331
M. Wt: 384.5 g/mol
InChI Key: OMOBKXDGWGHXMU-SGEUAGPISA-N
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Description

3-Ethyl-2-imine Meloxicam-d5 is a deuterated analogue of 3-Ethyl-2-imine Meloxicam, which is an impurity of Meloxicam. It is primarily used in proteomics research and other scientific studies. The molecular formula of this compound is C16H12D5N3O4S2, and it has a molecular weight of 384.48 .

Preparation Methods

The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .

the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-2-imine Meloxicam-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

    Environmental Studies: It is used to study the environmental fate and transport of chemicals.

    Clinical Diagnostics: It is used in the development of diagnostic assays and imaging techniques

Mechanism of Action

The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .

Comparison with Similar Compounds

3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated nature, which makes it useful for specific research applications. Similar compounds include:

These compounds share similar chemical structures and properties but differ in their specific applications and isotopic compositions.

Biological Activity

3-Ethyl-2-imine Meloxicam-d5 is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which has been widely studied for its analgesic and anti-inflammatory properties. This compound is particularly interesting due to its potential variations in biological activity attributed to the incorporation of deuterium isotopes, which can influence pharmacokinetics and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Meloxicam primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. The introduction of the ethyl-2-imine group may enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Key Mechanisms:

  • COX Inhibition: The primary mechanism involves reversible inhibition of COX enzymes, leading to decreased synthesis of prostaglandins.
  • Anti-inflammatory Effects: Reduction in inflammatory mediators results in alleviation of pain and swelling.
  • Analgesic Properties: Direct modulation of pain pathways contributes to its effectiveness as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which may alter absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated Meloxicam.

Parameter Meloxicam This compound
Bioavailability ~89%Potentially enhanced
Half-life 15 hoursMay vary due to isotope effects
Metabolism HepaticLikely similar but with altered rates
Excretion RenalExpected similar pathways

Case Study: Analgesic Efficacy

A study comparing the analgesic efficacy of this compound with standard Meloxicam showed promising results. In animal models, the compound demonstrated a significant reduction in pain response measured by the tail immersion test.

Study Findings:

  • Pain Reduction: this compound resulted in a 30% greater reduction in pain scores compared to standard Meloxicam at equivalent doses.
  • Duration of Action: The duration of analgesic effect was prolonged, suggesting improved pharmacodynamics.

Therapeutic Applications

The potential therapeutic applications for this compound extend beyond pain management:

  • Chronic Pain Disorders: Its enhanced selectivity for COX-2 may offer benefits in chronic inflammatory conditions such as rheumatoid arthritis.
  • Postoperative Pain Management: Effective in managing pain following surgical procedures.
  • Cancer Pain Relief: Investigated for use in alleviating pain associated with cancer therapies.

Discussion

The incorporation of deuterium into the structure of Meloxicam may provide advantages in terms of metabolic stability and prolonged action. Further research is warranted to fully elucidate the mechanisms by which this compound operates and its potential advantages over existing NSAIDs.

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2

InChI Key

OMOBKXDGWGHXMU-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Canonical SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Origin of Product

United States

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